molecular formula C8H8O3S B11720997 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid

Cat. No.: B11720997
M. Wt: 184.21 g/mol
InChI Key: GTNXNVOMXUGSQS-UHFFFAOYSA-N
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Description

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is an organic compound that features a furan ring, a sulfur atom, and a propenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid typically involves the reaction of furan-2-ylmethanethiol with a suitable propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenoic acid group can be reduced to form the corresponding saturated acid.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated propanoic acid derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and sulfur atom may play a crucial role in binding to biological targets, while the propenoic acid group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
  • (2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid

Uniqueness

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is unique due to its specific combination of a furan ring, sulfur atom, and propenoic acid group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)

InChI Key

GTNXNVOMXUGSQS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC=CC(=O)O

Origin of Product

United States

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